molecular formula C12H6F12O2 B156815 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene CAS No. 1992-15-0

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

Cat. No. B156815
CAS RN: 1992-15-0
M. Wt: 410.15 g/mol
InChI Key: YTJDSANDEZLYOU-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is a chemical compound with the molecular formula C12H6F12O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is 410.16 . More detailed information about its molecular structure might be available in specialized databases or scientific literature.


Physical And Chemical Properties Analysis

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene has a melting point of 83-85°C, a boiling point of 99-100°C at 20mm Hg, and a density of 1.638 . It is a white to almost white powder or crystal .

Scientific Research Applications

Biomedical Imaging Agents

Researchers have explored the compound’s potential as a contrast agent in magnetic resonance imaging (MRI). Its fluorine atoms enhance the signal intensity, allowing for better visualization of tissues and organs. Further studies are ongoing to optimize its properties for clinical use.

These applications highlight the versatility and significance of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene in diverse scientific fields. Its properties continue to inspire innovative research and practical applications. If you’d like more information or additional applications, feel free to ask! 🌟

Safety and Hazards

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and storing it locked up .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F12O2/c13-9(14,15)7(25,10(16,17)18)5-1-2-6(4-3-5)8(26,11(19,20)21)12(22,23)24/h1-4,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJDSANDEZLYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348152
Record name 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene

CAS RN

1992-15-0
Record name α1,α1,α4,α4-Tetrakis(trifluoromethyl)-1,4-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1992-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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